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Abstract

This application note provides a comprehensive, field-proven guide for the development and
validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method for the quantification of azelastine in biological matrices, typically human
plasma. The method employs Azelastine-13C-d3 hydrochloride, a stable isotope-labeled
internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by
compensating for matrix effects and variability in sample processing. We will delve into the
causality behind experimental choices, from mass spectrometer tuning and chromatographic
separation to sample preparation and validation according to stringent regulatory guidelines.

Introduction: The Rationale for a High-Fidelity
Bioanalytical Method

Azelastine is a potent, second-generation H1 receptor antagonist used in the treatment of
allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is directly related to its
concentration in systemic circulation. Therefore, the accurate measurement of azelastine in
biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence

© 2026 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b10823231?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Azelastine
https://chemignition.com/blog/azelastine-hydrochloride-uses-structure-properties-and-safety-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

(BE) studies, which form the bedrock of clinical drug development and regulatory submission.

[3]14]

LC-MS/MS has become the definitive technology for bioanalysis due to its unparalleled
sensitivity, selectivity, and speed.[5] The core of a robust LC-MS/MS method is the use of a
SIL-IS. Azelastine-13C-d3 hydrochloride is the ideal internal standard for azelastine
guantification.[6][7] Because it is chemically identical to the analyte, it co-elutes
chromatographically and experiences nearly identical ionization efficiency and matrix effects.
However, its mass is different due to the isotopic labeling, allowing the mass spectrometer to
distinguish it from the analyte.[8] This co-behavior allows the ratio of the analyte peak area to
the IS peak area to remain constant even if sample loss occurs during preparation or ion
suppression/enhancement is present, leading to highly reliable and reproducible data.[7]

This guide is structured to walk researchers through the entire method development lifecycle,
providing both the "how" and the critical "why" for each procedural step.

Analyte and Internal Standard: Physicochemical &
Mass Spectrometric Properties

A thorough understanding of the analyte and internal standard is the starting point for all
method development.
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Azelastine-13C-d3

Property Azelastine .
Hydrochloride (IS)

4-[(4-chlorophenyl)methyl]-2-

4-[(4-chlorophenyl)methyl]-2-
K Pheny) v (hexahydro-1-(methyl-13C-

(hexahydro-1-methyl-1H-

Chemical Name ) d3)-1H-azepin-4-yl)-1(2H)-
azepin-4-yl)-1(2H)- )
) phthalazinone,
phthalazinone[1] ]
monohydrochloride[6]
C21[13C]H21CID3N30 -
Molecular Formula C22H24CIN30
HCI[6]
Monoisotopic Mass 381.16 Da[9] ~385.18 Da (Free Base)
Molecular Weight 381.90 g/mol (Free Base)[1] 422.4 g/mol (HCI Salt)[6]
CAS Number 58581-89-8[1] 2930288-75-6[6]

Mass Spectrometry: Tuning for Optimal Detection

The method relies on Multiple Reaction Monitoring (MRM) for quantification, which provides
exceptional selectivity by monitoring a specific precursor-to-product ion transition. The
instrument is operated in positive electrospray ionization (ESI+) mode, as the tertiary amine in
the azepine ring is readily protonated.[3][4]

Rationale for lon Selection: The precursor ion for both azelastine and its SIL-IS is the
protonated molecule, [M+H]+. For azelastine, with a monoisotopic mass of 381.16 Da, the
singly charged ion appears at m/z 382.2.[3][4] The SIL-IS incorporates one 13C and three
deuterium atoms, resulting in a mass shift of approximately +4 Da. Therefore, its [M+H]+ ion is
observed at m/z 386.2.

During collision-induced dissociation (CID), these precursor ions fragment. A stable and
abundant product ion is selected for monitoring. For azelastine, the transition of m/z 382.2 —
112.2 is well-documented and provides excellent sensitivity.[3][10] This fragment corresponds
to a portion of the molecule that does not include the labeled methyl group on the internal
standard. Consequently, the same product ion (m/z 112.2) can be monitored for the SIL-IS,
resulting in the transition m/z 386.2 — 112.2. This strategy simplifies tuning while ensuring the
monitored fragment is structurally significant.
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Parameter

Azelastine

Azelastine-13C-d3
(1S)

Justification

lonization Mode

ESI Positive

ESI Positive

The basic nitrogen
atoms are readily

protonated.

Precursor lon (Q1)

382.2

386.2

Represents the
protonated [M+H]+

molecule.

Product lon (Q3)

112.2

112.2

A stable, high-intensity
fragment ensuring
sensitivity and
selectivity.[3][4]

Collision Energy (CE)

~35 eV

~35 eV

Optimized to
maximize the
abundance of the
product ion. Must be
determined empirically
but published values
provide a starting
point.[3]

Liquid Chromatography: Achieving High-Resolution

Separation

The primary goal of the chromatographic step is to separate azelastine from endogenous

matrix components to minimize ion suppression and ensure accurate integration. A rapid and

efficient separation is desirable for high-throughput analysis.

Rationale for Parameter Selection: A reverse-phase C8 or C18 column is the standard choice

for a molecule with azelastine's polarity (LogP ~4.9).[9][11][12] A mobile phase consisting of

acetonitrile and an aqueous buffer provides excellent peak shape and retention. Using an MS-

compatible buffer like ammonium acetate or formic acid is essential.[3][13] An isocratic elution
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is often sufficient for a simple, rapid method, though a gradient can be used to elute more

stubborn matrix interferences if needed.

Parameter

Recommended Setting

Rationale

Column

C8 or C18, e.g., YMC Pack
Pro C8 (50 x 2.0 mm, 3 um)[3]

Provides optimal retention and

peak shape for azelastine.

Mobile Phase A

5 mM Ammonium Acetate in
Water, pH 6.4

Volatile buffer compatible with
MS; pH influences analyte

retention and peak shape.

Mobile Phase B

Acetonitrile

Common organic solvent for
reverse-phase

chromatography.

Composition

Acetonitrile : 5 mM Ammonium
Acetate (70:30, v/V)[3]

Provides adequate retention

and a short run time.

Flow Rate

0.25 mL/min[3]

Appropriate for a 2.0 mm ID

column to ensure sharp peaks.

Improves peak symmetry and

Column Temperature 40 °C reduces viscosity, leading to
lower backpressure.
A small volume minimizes
Injection Volume 5-10 uL peak distortion while providing

sufficient sensitivity.

Total Run Time

< 2.0 minutes[3]

Enables high-throughput
analysis of large sample
batches.

Sample Preparation: The Key to Clean Extracts

Biological matrices like plasma are complex, containing high concentrations of proteins,

phospholipids, and salts that can interfere with LC-MS/MS analysis.[5][14] Effective sample

preparation is crucial to remove these interferences, prevent column and instrument

contamination, and reduce matrix effects.
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Workflow Logic for Sample Preparation
Caption: General workflow for plasma sample preparation prior to LC-MS/MS analysis.
Choosing an Extraction Technique:

» Protein Precipitation (PPT): The simplest and fastest method. Involves adding a solvent like
acetonitrile to "crash out" proteins. While effective at removing proteins, it does not remove
other interferences like phospholipids.[5][14]

e Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT.[5] It involves
partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the
aqueous layer. It is a well-documented method for azelastine.[3]

e Solid-Phase Extraction (SPE): The most thorough but also most complex and expensive
method. It provides the cleanest extracts by using a solid sorbent to selectively bind and
elute the analyte.[15]

For this application note, we will detail the LLE protocol, which provides an excellent balance of
cleanliness, recovery, and simplicity.

Detailed Protocols
Protocol 1: Preparation of Stock, Calibration, and QC
Solutions

Causality: Accurate preparation of standards is the foundation of a quantitative assay. Using a
certified reference standard for azelastine and the specified SIL-IS is mandatory. Stock
solutions are prepared in an organic solvent to ensure stability and solubility.

e Primary Stock Solutions (1 mg/mL):

o Accurately weigh ~5 mg of Azelastine and Azelastine-13C-d3 HCI into separate volumetric
flasks.

o Dissolve in 50% methanol to the final volume to create 1 mg/mL stock solutions. Store at
-20°C.[3]
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e Working Standard Solutions:

o Perform serial dilutions of the Azelastine primary stock solution with 50% methanol to
create a series of working solutions. These will be used to spike blank plasma for the
calibration curve.

« Internal Standard Working Solution (e.g., 10 pg/mL):

o Dilute the Azelastine-13C-d3 HCI primary stock solution with 50% methanol to a final
concentration of 10 pg/mL.[3]

e Calibration Curve (CC) and Quality Control (QC) Samples:

o Prepare CC standards by spiking blank, drug-free human plasma with the appropriate
working standard solutions to achieve a concentration range of 10-5000 pg/mL (e.g., 10,
50, 100, 500, 1000, 5000 pg/mL).[3]

o Independently prepare QC samples in blank plasma at a minimum of four levels: LLOQ
(Lower Limit of Quantification), Low, Medium, and High (e.g., 10, 30, 500, and 4000

pg/mL).[3]

Protocol 2: Plasma Sample Preparation via Liquid-Liquid
Extraction (LLE)

Causality: This LLE protocol uses a non-polar organic solvent mixture to efficiently extract
azelastine from the aqueous plasma matrix. The subsequent evaporation and reconstitution
steps concentrate the analyte and transfer it into a solvent compatible with the LC mobile
phase, ensuring good chromatography.[16]

o Sample Aliquoting: Pipette 1.0 mL of plasma (blank, CC, QC, or unknown sample) into a
clean polypropylene tube.[3]

 Internal Standard Spiking: Add 100 pL of the IS working solution (10 pg/mL) to every tube
except the double blank (blank plasma with no analyte or IS).

o Extraction:

© 2026 BenchChem. All rights reserved. 7/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://www.organomation.com/preparing-samples-for-lc-ms/ms-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add 5.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3 v/v) to each tube.[3]

o Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte
into the organic layer.

o Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic
and aqueous layers.[3]

o Evaporation:

o Carefully transfer the upper organic layer to a new clean tube.

o Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][16]
e Reconstitution:

o Reconstitute the dried residue in 150 L of reconstitution solvent (acetonitrile:5 mM
ammonium acetate, 50:50 v/v).[3]

o Vortex for 30 seconds to ensure the analyte is fully dissolved.

o Final Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the
LC-MS/MS system.

Bioanalytical Method Validation: Ensuring Data
Integrity

A bioanalytical method must be rigorously validated to demonstrate its reliability, reproducibility,

and suitability for its intended purpose. Validation must be performed in accordance with
regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and
the European Medicines Agency (EMA).[17][18][19]

The Role of the Stable Isotope-Labeled Internal Standard in Validation

Caption: The SIL-IS corrects for variability in extraction and ionization, ensuring an accurate
final result.
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Validation Parameters and Acceptance Criteria
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Typical Acceptance

Parameter Purpose .
Criteria (FDA/IEMA)[20][21]
To ensure no interference from  Response in blank samples
o endogenous matrix should be <20% of the LLOQ
Selectivity

components at the retention

times of the analyte and IS.

for the analyte and <5% for the
IS.

Calibration Curve

To demonstrate the
relationship between
instrument response and
concentration over the

intended range.

At least 6 non-zero standards;
correlation coefficient (r?) =
0.99; back-calculated
concentrations must be within
+15% of nominal (x20% at
LLOQ).

Accuracy & Precision

To determine the closeness of
measured values to the
nominal value (accuracy) and
the degree of scatter

(precision).

For QC samples at >4 levels,
mean accuracy should be
within £15% of nominal (£20%
at LLOQ). Precision (%CV)
should not exceed 15% (20%
at LLOQ).

LLOQ

The lowest concentration on
the calibration curve that can
be quantified with acceptable

accuracy and precision.

Signal should be =5 times the
blank response; Accuracy
within £20%; Precision (%CV)
<20%.

Matrix Effect

To assess the impact of matrix
components on the ionization

of the analyte.

The %CV of the IS-normalized
matrix factor across different

lots of matrix should be <15%.

To measure the efficiency of

Not required by EMA but
recommended by FDA. Should

Recovery ) be consistent and
the extraction process. _
reproducible, though not
necessarily 100%.[20]
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To ensure the analyte is stable ~ Mean concentration of stability
Stabilit throughout the sample lifecycle  samples must be within +15%
ability _ _
(collection, storage, of nominal (compared to

processing). freshly prepared samples).

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the
quantification of azelastine in human plasma using Azelastine-13C-d3 hydrochloride as an
internal standard. By following the detailed protocols for sample preparation, chromatography,
and mass spectrometry, and by adhering to the principles of bioanalytical method validation,
researchers can generate high-quality, reliable, and defensible data suitable for regulatory
submissions. The rationale provided for each step empowers scientists to not only replicate this
method but also to adapt and troubleshoot it for their specific laboratory and instrumentation
needs, ensuring the integrity and success of their clinical and preclinical studies.

References

e A practical guide to sample preparation for liquid chromatography-tandem mass
spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December
11). Retrieved from [Link]

e Kim, J. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid
Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical
Studies. Journal of the Korean Chemical Society, 54(3), 322-328. Available at: [Link]

o Azelastine | C22H24CIN30O | CID 2267 - PubChem. (n.d.). National Institutes of Health.
Retrieved from [Link]

e Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic
analysis of clinical trial specimens. (2018). Proteomics - Clinical Applications. Available at:
[Link]

» Improving sample preparation for LC-MS/MS analysis - News-Medical. (2025, October 28).
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.spectroscopyeurope.com/article/practical-guide-sample-preparation-liquid-chromatography-tandem-mass-spectrometry-clinical
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836098/
https://pubchem.ncbi.nlm.nih.gov/compound/Azelastine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6175276/
https://www.news-medical.net/whitepaper/20230524/Improving-sample-preparation-for-LC-MSMS-analysis.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Simultaneous Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
Estimation of Azelastine Hydrochloride, Fluticasone. (2020). Rasayan Journal of Chemistry.
Retrieved from [Link]

Azelastine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
Retrieved from [Link]

Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from
[Link]

Azelastine - Wikipedia. (n.d.). Retrieved from [Link]

A study of method development and validation for estimation of Azelastine hydrochloride in
nasal spray formulations by RP-HPLC method. (2018, December 15). Journal of Drug
Delivery and Therapeutics. Retrieved from [Link]

Stability-indicating-spectrophotometric-and-chromatographic-methods-for-the-determination-
of-azelastine-hydrochloride-in.pdf - TSI Journals. (n.d.). Retrieved from [Link]

Separation of Azelastine on Newcrom R1 HPLC column | SIELC Technologies. (2018,
February 16). Retrieved from [Link]

Wozniak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA
guideline. Better or worse? PubMed. Retrieved from [Link]

Park, J. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in
Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer
Prevention, 12(2), 84-91. Available at: [Link]

Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled
to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - ResearchGate.
(2010, June 15). Retrieved from [Link]

Azelastine Hydrochloride: Structure, Properties, Uses, and Safety - Chemignition Laboratory.
(2025, January 10). Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://rasayanjournal.co.in/admin/php/upload/1010_pdf.pdf
https://www.pharmacompass.com/active-pharmaceutical-ingredients/azelastine
https://www.organomation.com/blog/preparing-samples-for-lc-ms-ms-analysis
https://opentrons.com/blog/lc-ms-sample-preparation/
https://en.wikipedia.org/wiki/Azelastine
https://jddtonline.info/index.php/jddt/article/view/2222
https://www.tsijournals.com/articles/stabilityindicatingspectrophotometricandchromatographicmethodsforthedeterminationofazelastinehydrochloridein.pdf
https://sielc.com/separation-of-azelastine-on-newcrom-r1-hplc-column/
https://pubmed.ncbi.nlm.nih.gov/30784260/
https://www.jcpjournal.org/journal/view.html?doi=10.15430/JCP.2007.12.2.84
https://www.researchgate.net/publication/44679774_Determination_of_Azelastine_in_Human_Plasma_by_Validated_Liquid_Chromatography_Coupled_to_Tandom_Mass_Spectrometry_LC-ESIMSMS_for_the_Clinical_Studies
https://chemignition.com/azelastine-hydrochloride-structure-properties-and-uses/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
ResolveMass. Retrieved from [Link]

e Azelastine Hydrochloride | C22H25CI2N30 | CID 54360 - PubChem. (n.d.). National
Institutes of Health. Retrieved from [Link]

e Method validation and characterization of stress degradation products of azelastine
hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - ResearchGate. (2024, January
14). Retrieved from [Link]

o FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). Retrieved
from [Link]

o Fragmentation pattern of the degradation products of azelastine (I, I, IV, and V). -
ResearchGate. (n.d.). Retrieved from [Link]

o The EMA Bioanalytical Method Validation Guideline: process, history, discussions and
evaluation of its content. (2012, February 15). European Medicines Agency. Retrieved from
[Link]

o Azelastine-13C-d3 HCI - Axios Research. (n.d.). Retrieved from [Link]

o Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21).
Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Azelastine - Wikipedia [en.wikipedia.org]
e 2. chemignition.com [chemignition.com]

o 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography
Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://resolvemass.ca/essential-fda-guidelines-for-bioanalytical-method-validation/
https://pubchem.ncbi.nlm.nih.gov/compound/Azelastine-Hydrochloride
https://www.researchgate.net/publication/377319985_Method_validation_and_characterization_of_stress_degradation_products_of_azelastine_hydrochloride_using_LC-UVPD_and_LC-QTOF-MS_studies
https://www.pharmacompass.com/radio-compass/fda-guideline-bioanalytical-method-validation
https://www.researchgate.net/figure/Fragmentation-pattern-of-the-degradation-products-of-azelastine-I-III-IV-and-V_fig5_377319985
https://www.ema.europa.eu/en/documents/presentation/presentation-ema-bioanalytical-method-validation-guideline-process-history-discussions-evaluation-its_en.pdf
https://axiosresearch.com/product/azelastine-13c-d3-hcl
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-bioanalytical-method-validation_en.pdf
https://www.benchchem.com/product/b10823231?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Azelastine
https://chemignition.com/blog/azelastine-hydrochloride-uses-structure-properties-and-safety-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]
e 4. jcpjournal.org [jcpjournal.org]
¢ 5. spectroscopyeurope.com [spectroscopyeurope.com]

e 6. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com
[biomol.com]

e 7. medchemexpress.com [medchemexpress.com]

¢ 8. medchemexpress.com [medchemexpress.com]

e 9. Azelastine | C22H24CIN30O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 10. researchgate.net [researchgate.net]

e 11. Bot Verification [rasayanjournal.co.in]

e 12. jddtonline.info [jddtonline.info]

e 13. Separation of Azelastine on Newcrom R1 HPLC column | SIELC Technologies
[sielc.com]

¢ 14. news-medical.net [news-medical.net]
e 15. opentrons.com [opentrons.com]
e 16. organomation.com [organomation.com]

e 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 18. resolvemass.ca [resolvemass.ca]

¢ 19. ema.europa.eu [ema.europa.eu]

¢ 20. pharmacompass.com [pharmacompass.com]
e 21. bioanalysisforum.jp [bioanalysisforum.jp]

¢ To cite this document: BenchChem. [LC-MS/MS method development using Azelastine-13C-
d3 hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823231#lc-ms-ms-method-development-using-
azelastine-13c-d3-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3614744/
https://www.jcpjournal.org/journal/download_pdf.php?spage=84&volume=12&number=2
https://www.spectroscopyeurope.com/article/practical-guide-sample-preparation-liquid-chromatography-tandem-mass-spectrometry-clinical
https://www.biomol.com/products/chemicals/biochemicals/azelastine-13c-d3-hydrochloride-cay33295-1
https://www.biomol.com/products/chemicals/biochemicals/azelastine-13c-d3-hydrochloride-cay33295-1
https://www.medchemexpress.com/azelastine-13c-d3-hydrochloride.html
https://www.medchemexpress.com/azelastine-13c-d3.html
https://pubchem.ncbi.nlm.nih.gov/compound/Azelastine
https://www.researchgate.net/publication/236909952_Determination_of_Azelastine_in_Human_Plasma_by_Validated_Liquid_Chromatography_Coupled_to_Tandom_Mass_Spectrometry_LC-ESIMSMS_for_the_Clinical_Studies
https://rasayanjournal.co.in/admin/php/upload/3835_pdf.pdf
https://jddtonline.info/index.php/jddt/article/view/2222
https://sielc.com/separation-of-azelastine-on-newcrom-c18-hplc-column
https://sielc.com/separation-of-azelastine-on-newcrom-c18-hplc-column
https://www.news-medical.net/whitepaper/20251028/Improving-sample-preparation-for-LC-MSMS-analysis.aspx
https://opentrons.com/applications/lc-ms-sample-preparation
https://www.organomation.com/preparing-samples-for-lc-ms/ms-analysis
https://pubmed.ncbi.nlm.nih.gov/30590335/
https://pubmed.ncbi.nlm.nih.gov/30590335/
https://resolvemass.ca/bioanalytical-method-validation/
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-bioanalytical-method-validation_en.pdf
https://www.pharmacompass.com/pdf/party/content/quinta-analytica-sro-party-content-1562831578.pdf
https://bioanalysisforum.jp/images/2012_2ndJBFS/4_2nd_JBFS_Peter.pdf
https://www.benchchem.com/product/b10823231#lc-ms-ms-method-development-using-azelastine-13c-d3-hydrochloride
https://www.benchchem.com/product/b10823231#lc-ms-ms-method-development-using-azelastine-13c-d3-hydrochloride
https://www.benchchem.com/product/b10823231#lc-ms-ms-method-development-using-azelastine-13c-d3-hydrochloride
https://www.benchchem.com/product/b10823231#lc-ms-ms-method-development-using-azelastine-13c-d3-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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